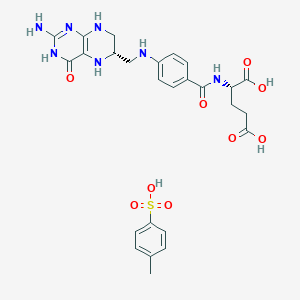
Nocardicin B-15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nocardicin B-15N,d2 is a labeled analogue of Nocardicin B, a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis. Nocardicin B is known for its antibacterial activity, particularly against Gram-negative bacteria. The labeled version, this compound, is used in scientific research to study the biosynthesis, mechanism of action, and metabolic pathways of Nocardicin B.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nocardicin B-15N,d2 involves the incorporation of isotopically labeled nitrogen (15N) and deuterium (d2) into the Nocardicin B molecule. This can be achieved through microbial fermentation using isotopically labeled precursors or through chemical synthesis. The chemical synthesis route typically involves the following steps:
Fermentation: Nocardia uniformis is cultured in a medium containing isotopically labeled precursors such as 15N-labeled amino acids and deuterated solvents.
Isolation: The fermentation broth is extracted, and this compound is isolated using chromatographic techniques.
Purification: The isolated compound is further purified to obtain this compound in high purity.
Industrial Production Methods
For industrial production, large-scale fermentation is employed. The process involves optimizing the fermentation conditions, such as pH, temperature, and nutrient composition, to maximize the yield of this compound. Downstream processing includes extraction, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Nocardicin B-15N,d2 undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form oximes.
Reduction: The beta-lactam ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of reduced beta-lactam derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Nocardicin B-15N,d2 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its biosynthesis, mechanism of action, and metabolic pathways. Some key applications include:
Chemistry: Used to study the biosynthetic pathways of beta-lactam antibiotics.
Biology: Employed in metabolic labeling experiments to trace the incorporation of labeled atoms into biological molecules.
Medicine: Investigated for its potential use in developing new antibiotics and understanding antibiotic resistance mechanisms.
Industry: Used in the development of new fermentation processes and optimization of production methods for beta-lactam antibiotics.
Mechanism of Action
Nocardicin B-15N,d2 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Nocardicin B-15N,d2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies. Similar compounds include:
Nocardicin A: Another monocyclic beta-lactam antibiotic with similar antibacterial activity but different structural features.
Nocardicin C: A structurally related compound with variations in the side chain.
Penicillin N: A naturally occurring beta-lactam antibiotic with a bicyclic structure, differing from the monocyclic structure of Nocardicin B.
This compound stands out due to its labeled isotopes, making it a valuable tool for research in various scientific fields.
Properties
CAS No. |
1356847-49-8 |
|---|---|
Molecular Formula |
C₂₃H₂₂D₂N₃¹⁵NO₉ |
Molecular Weight |
503.46 |
Synonyms |
(αR,3S)-3-[[(2E)-[4-[(3R)-3-Amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid-15N,d2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)
![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)


![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
